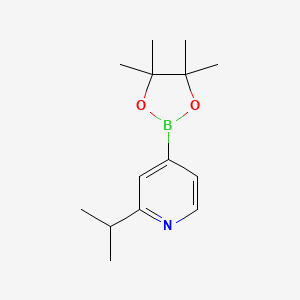

2-异丙基-4-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

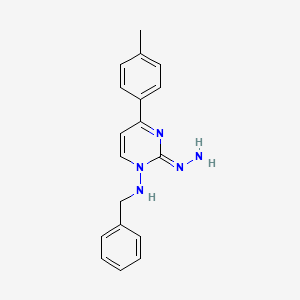

The compound “2-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine” is a boronic acid derivative. It is also known by other names such as 4,4,5,5-Tetramethyl-2-[(propan-2-yl)oxy]-1,3,2-dioxaborolane, Isopropoxy 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, Isopropoxyboronic acid pinacol ester, Isopropyl pinacol borate, and Isopropylpinacolylborate . The empirical formula of this compound is C9H19BO3 and it has a molecular weight of 186.06 .

Synthesis Analysis

This compound can be used as a reagent to borylate arenes . It can also be used in the synthesis of various intermediates for generating conjugated copolymers .Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES stringCC(C)OB1OC(C)(C)C(C)(C)O1 . The InChI key for this compound is MRWWWZLJWNIEEJ-UHFFFAOYSA-N . Chemical Reactions Analysis

As mentioned earlier, this compound can be used as a reagent to borylate arenes . It can also be used in the synthesis of various intermediates for generating conjugated copolymers .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a refractive index of 1.409 (lit.) and a density of 0.912 g/mL at 25 °C (lit.) . The boiling point of this compound is 73 °C/15 mmHg (lit.) .科学研究应用

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in the field of organic chemistry for forming carbon-carbon bonds. This compound serves as an organoboron reagent that can couple with various halides or triflates under palladium catalysis . It’s particularly useful due to its stability and the mild conditions under which it can operate, making it a popular choice for synthesizing complex organic molecules.

Borylation of Arenes

Arenes are aromatic hydrocarbons that are fundamental to a wide range of chemical compounds. The subject compound is employed to introduce boron into the arene rings, a process known as borylation . This step is crucial for further functionalization of arenes, enabling the synthesis of a variety of aromatic compounds with diverse applications.

Synthesis of Conjugated Polymers

Conjugated polymers are materials with alternating single and double bonds which give them conductive properties. This compound is used in the synthesis of intermediates for generating conjugated copolymers, which have applications in organic electronics such as OLEDs and solar cells .

Preparation of Fluorenylborolane

Fluorenylborolane compounds have applications in organic light-emitting diodes (OLEDs) and as intermediates in organic synthesis. The compound is a reagent for preparing fluorenylborolane, contributing to advancements in materials science .

DYRK1A Inhibitors Synthesis

DYRK1A is a protein kinase implicated in neurological diseases. This compound is used in the synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs, which act as DYRK1A inhibitors. These inhibitors have potential therapeutic applications in treating cognitive disorders .

Inverse-Electron-Demand Diels-Alder Reaction

The inverse-electron-demand Diels-Alder reaction is a method for constructing six-membered rings with high atom economy. The compound is a reagent used in this reaction, which is valuable for synthesizing complex natural products and pharmaceuticals .

Polyene Cyclization

Polyenes are organic compounds with multiple conjugated double bonds. This compound is utilized in polyene cyclization reactions, which are important for the synthesis of vitamins and various natural products with biological activity .

Stereoselective Aldol Reactions

Stereoselective aldol reactions are key in building complex molecules with precise control over the stereochemistry. This compound is used in such reactions to create chiral centers, which are essential in the production of pharmaceuticals .

安全和危害

属性

IUPAC Name |

2-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22BNO2/c1-10(2)12-9-11(7-8-16-12)15-17-13(3,4)14(5,6)18-15/h7-10H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIZONPDASNPSJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22BNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-isopropyl-4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Methoxyoxepino[3,2-d]isoxazole](/img/structure/B590693.png)